molecular formula C26H22O2 B14421935 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione CAS No. 85572-27-6

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione

Cat. No.: B14421935
CAS No.: 85572-27-6
M. Wt: 366.4 g/mol
InChI Key: VLAWKEFVLIAMRW-UHFFFAOYSA-N
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Description

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure substituted with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,2,3-triphenylcyclopropene with a diketone under specific conditions to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets. The cyclopropene ring and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclopropene ring with a diketone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Properties

CAS No.

85572-27-6

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1,2,3-triphenylcycloprop-2-en-1-yl)pentane-2,4-dione

InChI

InChI=1S/C26H22O2/c1-18(27)23(19(2)28)26(22-16-10-5-11-17-22)24(20-12-6-3-7-13-20)25(26)21-14-8-4-9-15-21/h3-17,23H,1-2H3

InChI Key

VLAWKEFVLIAMRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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